3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine
Overview
Description
3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of the chlorodifluoroacetyl group enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
The compound 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine, also known as 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone, is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound could be the biological pathways involved in these diseases.
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been discussed for their development based on the structure–activity relationship and mode-of-action . They are known to interact with their targets, leading to changes that inhibit the growth of the disease-causing organisms .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine derivatives, q203, has been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that similar compounds may also have favorable pharmacokinetic properties.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb . This suggests that the compound could potentially inhibit the growth of these disease-causing organisms.
Biochemical Analysis
Biochemical Properties
3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are critical regulators of cell signaling pathways . By affecting kinase activity, this compound can alter the phosphorylation status of various proteins, leading to changes in cell function and behavior. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These changes in gene expression can have significant effects on cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their ability to regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but it can degrade over time, especially under certain environmental conditions such as high temperature or exposure to light . The degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating enzyme activity or gene expression in a way that promotes health . At high doses, it can be toxic, leading to adverse effects such as organ damage or systemic toxicity . The threshold for these effects can vary depending on the specific animal model and the context of the study.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, which can contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. This can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the Friedel-Crafts acylation reaction, where the imidazo[1,2-a]pyridine is reacted with chlorodifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chlorodifluoroacetyl group.
3-(Trifluoroacetyl)imidazo[1,2-a]pyridine: Similar structure but with a trifluoroacetyl group instead of chlorodifluoroacetyl.
3-(Bromoacetyl)imidazo[1,2-a]pyridine: Contains a bromoacetyl group instead of chlorodifluoroacetyl.
Uniqueness
3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine is unique due to the presence of the chlorodifluoroacetyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-imidazo[1,2-a]pyridin-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLULWDVNWTHMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454332 | |
Record name | 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219296-24-9 | |
Record name | 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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